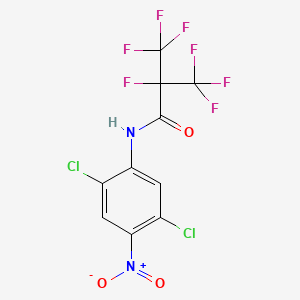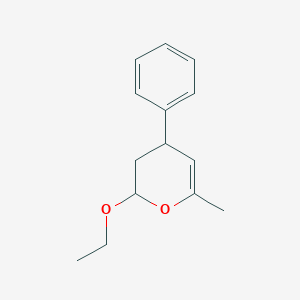
2-Decanol, 8-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Decanol, 8-methyl- is an organic compound with the molecular formula C11H24O. It is a secondary alcohol with a hydroxyl group (-OH) attached to the second carbon of a decane chain, which also has a methyl group (-CH3) on the eighth carbon. This compound is known for its role in the synthesis of insect pheromones, particularly those used by various species of Diabrotica beetles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanol, 8-methyl- typically involves several key steps:
Reaction of a Ketone with Lithium Acetylide Ethylenediamine Complex: This step produces a propargylic alcohol containing the branch of the target molecule.
Copper(I)-Mediated Alkylation: The derived propargylic acetate is alkylated with a primary alkyl halide to yield a trisubstituted allene.
Isomerization: Using an alkali metal amide of either ethylenediamine or 1,3-diaminopropane, the allene is isomerized to form an alkyl-branched terminal acetylene.
Conversion of Triple Bond: The triple bond is converted to a methyl ketone and subsequently reduced to the methyl carbinol.
Industrial Production Methods
While specific industrial production methods for 2-Decanol, 8-methyl- are not extensively documented, the general synthetic route described above can be scaled up for industrial applications. The use of high-performance liquid chromatography (HPLC) for the resolution of diastereomers is crucial for achieving high configurational enrichment .
化学反応の分析
Types of Reactions
2-Decanol, 8-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Produces 8-methyl-2-decanone.
Reduction: Produces 8-methyldecane.
Substitution: Produces 8-methyl-2-decanol derivatives with various substituents.
科学的研究の応用
2-Decanol, 8-methyl- has several scientific research applications:
作用機序
The mechanism of action of 2-Decanol, 8-methyl- primarily involves its role as a pheromone component. It interacts with specific receptors in the olfactory system of insects, triggering behavioral responses such as attraction or repulsion. The molecular targets include olfactory receptor neurons that are sensitive to the compound’s structure .
類似化合物との比較
Similar Compounds
2-Decanol: Similar structure but lacks the methyl group on the eighth carbon.
8-Methyl-2-decanone: The oxidized form of 2-Decanol, 8-methyl-.
8-Methyldecane: The reduced form of 2-Decanol, 8-methyl-.
Uniqueness
2-Decanol, 8-methyl- is unique due to its specific branching and hydroxyl group placement, which makes it an effective component in insect pheromones. Its stereoisomers also exhibit different biological activities, adding to its uniqueness in scientific research .
特性
CAS番号 |
110072-54-3 |
|---|---|
分子式 |
C11H24O |
分子量 |
172.31 g/mol |
IUPAC名 |
8-methyldecan-2-ol |
InChI |
InChI=1S/C11H24O/c1-4-10(2)8-6-5-7-9-11(3)12/h10-12H,4-9H2,1-3H3 |
InChIキー |
QXDCUXPLCGLNNP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCCCCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




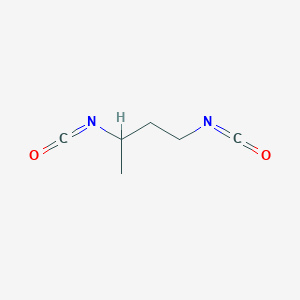
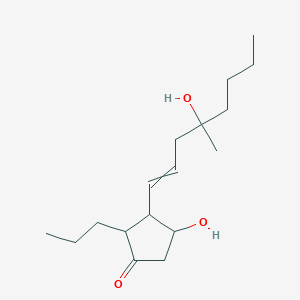
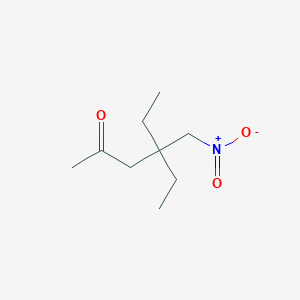
![4-[(Acridin-9-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14322196.png)
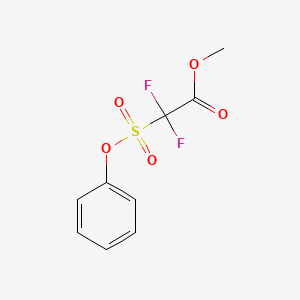
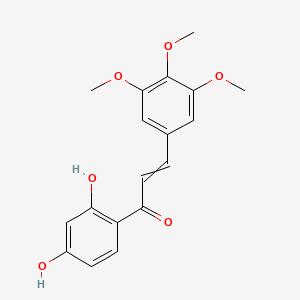
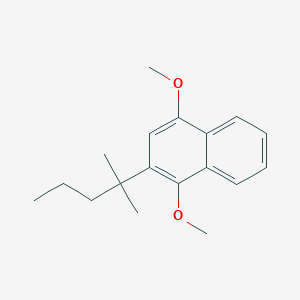
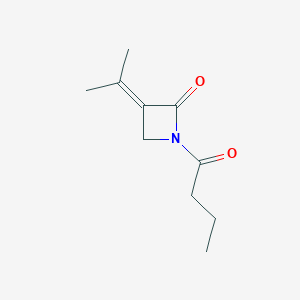
![3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14322224.png)
![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)
